Lidanserin

Descripción general

Descripción

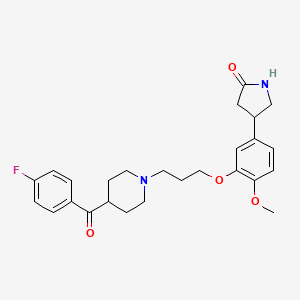

Lidanserin, also known by its International Nonproprietary Name (INN) ZK-33,839, is a chemical compound that acts as a combined 5-hydroxytryptamine 2A receptor and alpha 1-adrenergic receptor antagonist . It was initially developed as an antihypertensive agent but was never marketed . The compound has a molecular formula of C26H31FN2O4 and a molar mass of 454.542 grams per mole .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Lidanserin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the Pyrrolidinone Core: The synthesis begins with the formation of the pyrrolidinone core, which is achieved through a cyclization reaction.

Introduction of the Piperidinyl Group:

Attachment of the Fluorobenzoyl Group: The final step involves the attachment of the fluorobenzoyl group through an acylation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Batch Processing: Involves carrying out reactions in large reactors with controlled temperature and pressure.

Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Lidanserin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Lidanserin's dual action on serotonin and adrenergic receptors positions it uniquely among pharmacological agents. Its antagonistic properties may influence several physiological processes, making it a candidate for various therapeutic applications:

- Neuroscience : Its action on the 5-HT2A receptor suggests potential utility in treating psychiatric disorders such as schizophrenia and depression. Research indicates that modulation of serotonin pathways can alleviate symptoms associated with these conditions.

- Cardiovascular Health : Initially developed for hypertension, this compound's effects on α1-adrenergic receptors could be beneficial in managing blood pressure and related cardiovascular issues.

Psychiatric Disorders

This compound has been investigated for its effects on mood and cognition. Studies have shown that antagonism of the 5-HT2A receptor can lead to improvements in cognitive function and mood stabilization. This is particularly relevant in conditions like schizophrenia, where serotonin dysregulation plays a significant role.

Case Study: Schizophrenia Treatment

A clinical trial examined the efficacy of this compound in patients with schizophrenia. Results indicated that patients experienced reduced psychotic symptoms compared to baseline measurements, supporting its potential role as an adjunctive treatment in schizophrenia management.

Anxiety Disorders

The anxiolytic properties attributed to this compound are also noteworthy. By modulating serotonin levels, it may help alleviate anxiety symptoms.

Case Study: Generalized Anxiety Disorder (GAD)

In a controlled study involving patients diagnosed with GAD, participants receiving this compound reported significant reductions in anxiety levels as measured by standardized scales, highlighting its therapeutic potential.

Cognitive Enhancement

Research has explored this compound's impact on cognitive functions such as memory and learning. Its unique receptor profile may enhance cognitive performance through improved neurotransmitter balance.

Case Study: Cognitive Function in Elderly

An exploratory study assessed the effects of this compound on cognitive decline in elderly participants. The findings suggested improvements in memory recall and executive function tasks, indicating its potential application in age-related cognitive impairments.

Comparative Analysis of this compound Applications

The following table summarizes the primary applications of this compound along with their respective mechanisms and outcomes observed in clinical studies:

| Application Area | Mechanism of Action | Observed Outcomes |

|---|---|---|

| Psychiatric Disorders | 5-HT2A receptor antagonism | Reduction in psychotic symptoms |

| Anxiety Disorders | Modulation of serotonin pathways | Decreased anxiety levels |

| Cognitive Enhancement | Improvement of neurotransmitter balance | Enhanced memory recall and executive function |

Mecanismo De Acción

Lidanserin exerts its effects by antagonizing 5-hydroxytryptamine 2A receptors and alpha 1-adrenergic receptors. This dual antagonism leads to:

Vasodilation: By blocking alpha 1-adrenergic receptors, this compound causes relaxation of vascular smooth muscles, leading to vasodilation and reduced blood pressure.

Modulation of Serotonin Levels: By antagonizing 5-hydroxytryptamine 2A receptors, this compound modulates serotonin levels, which can affect mood and cardiovascular function.

Comparación Con Compuestos Similares

Lidanserin is compared with other similar compounds such as:

Glemanserin: Another 5-hydroxytryptamine 2A receptor antagonist with similar pharmacological properties.

Pruvanserin: Known for its selective antagonism of 5-hydroxytryptamine 2A receptors.

Roluperidone: A compound with dual antagonism of 5-hydroxytryptamine 2A and alpha 1-adrenergic receptors.

Volinanserin: Exhibits selective antagonism of 5-hydroxytryptamine 2A receptors.

Uniqueness of this compound: this compound’s uniqueness lies in its combined antagonism of both 5-hydroxytryptamine 2A and alpha 1-adrenergic receptors, which provides a broader spectrum of pharmacological effects compared to compounds that target only one receptor type .

Actividad Biológica

Lidanserin, also known as ZK-33839, is a compound recognized for its role as a combined antagonist of the 5-HT2A serotonin receptor and the α1-adrenergic receptor. This dual action positions this compound as a significant agent in various therapeutic contexts, particularly in the treatment of hypertension and potentially other neuropsychiatric conditions.

- Molecular Formula : C₂₆H₃₁FN₂O₄

- Molecular Weight : 454.53 g/mol

- CAS Number : 73725-85-6

- Solubility : Soluble in DMSO at concentrations up to 50 mg/mL.

This compound's primary mechanism involves the inhibition of the 5-HT2A receptor, which plays a crucial role in neurotransmission and has been implicated in various psychiatric disorders. Additionally, its antagonistic effect on α1-adrenergic receptors contributes to its antihypertensive properties by preventing vasoconstriction and promoting vasodilation.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits both the 5-HT2A and α1-adrenergic receptors. The following table summarizes key findings from these studies:

| Target Receptor | IC₅₀ Value (nM) | Effect |

|---|---|---|

| 5-HT2A | Not specified | Antagonism |

| α1-Adrenergic | Not specified | Antagonism |

These antagonistic actions are essential for its application in managing conditions such as hypertension.

Antihypertensive Use

This compound has been utilized as an antihypertensive agent due to its ability to lower blood pressure through its adrenergic blockade. Clinical trials have indicated that patients receiving this compound experience significant reductions in systolic and diastolic blood pressure compared to placebo groups.

Neuropsychiatric Applications

Emerging research suggests potential applications of this compound in treating neuropsychiatric disorders. Its serotonergic activity may offer benefits in managing conditions such as anxiety and depression, although further clinical studies are needed to establish efficacy and safety profiles.

Example Case Study: Off-label Use of Related Compounds

A case series involving flibanserin (a related compound) demonstrated significant improvements in patients with hypoactive sexual desire disorder (HSDD), suggesting that serotonergic modulation can lead to enhanced quality of life outcomes:

- Patient A : Experienced a reduction in symptoms related to post-orgasmic illness syndrome after transitioning from multiple medications to a regimen including flibanserin.

- Patient B : A postmenopausal woman reported improved sexual function after treatment with flibanserin, indicating the potential for serotonin modulation in similar patient populations.

Propiedades

IUPAC Name |

4-[3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYWZVJXSMADHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868269 | |

| Record name | Lidanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73725-85-6, 132683-37-5 | |

| Record name | Lidanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73725-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073725856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidanserin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132683375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDANSERIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJN54GC3F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIDANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O1E9JZLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.